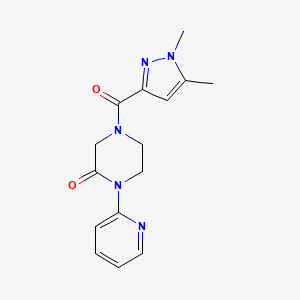

4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with a methyl group at positions 1 and 5, a carbonyl group at position 3, and a piperazin-2-one moiety linked to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form pyrazoles

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.

Reduction: Reduction reactions can be performed on the carbonyl group to form alcohols.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Pyrazolone derivatives.

Reduction: Alcohols.

Substitution: Substituted pyridines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrazole ring can enhance the efficacy of these compounds against various cancer cell lines. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth in vitro and in vivo, demonstrating promising results against breast and colon cancer models .

Anti-inflammatory Properties

Another significant application is in the treatment of inflammatory diseases. The compound's structure allows it to interact with specific biological pathways involved in inflammation. In animal models, it has been shown to reduce markers of inflammation and improve overall health outcomes, suggesting its potential as a therapeutic agent for conditions like arthritis .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter levels and protection against oxidative stress within neuronal cells. Experimental results indicate a reduction in neuroinflammation and improved cognitive function in treated models .

Biological Research

Targeting Kinase Activity

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, it has been shown to selectively inhibit certain activin receptor-like kinases (ALKs), which play a critical role in cellular signaling pathways associated with tumor growth and metastasis. This specificity makes it a valuable candidate for targeted cancer therapies .

Biomarker Development

In addition to therapeutic applications, derivatives of this compound have been utilized in developing biomarkers for disease diagnosis. Its fluorescent properties allow it to be used as a probe in imaging techniques, aiding in the early detection of cancerous cells .

Material Science

Fluorescent Materials

The unique chemical structure of 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one enables its use in creating advanced materials with fluorescent properties. These materials can be applied in various fields, including optoelectronics and sensor technology. The compound's ability to emit light upon excitation makes it suitable for applications in LED technology and organic light-emitting diodes (OLEDs) .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific application.

Vergleich Mit ähnlichen Verbindungen

Pyrazole derivatives: Other pyrazole derivatives with different substituents.

Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.

Pyridine derivatives: Pyridine compounds with different substituents.

Uniqueness: 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biologische Aktivität

The compound 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

Molecular Formula: C24H24N6O

Molecular Weight: 412.5 g/mol

IUPAC Name: (1,5-dimethylpyrazol-3-yl)-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

The compound features a pyrazole moiety linked to a piperazine ring and a pyridine group, which contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets including:

- Enzymes: The compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

- Receptors: It may act as a ligand for certain receptors involved in neurological processes, potentially influencing neurotransmitter systems.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-(1,5-dimethyl-1H-pyrazole) have demonstrated IC50 values comparable to standard anti-inflammatory drugs such as diclofenac. In vitro studies have reported IC50 values ranging from 50 μg/mL to 70 μg/mL against COX enzymes, indicating a strong potential for anti-inflammatory applications .

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazole derivatives. For example:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | <10 | |

| Compound B | Jurkat (T-cell leukemia) | <15 | |

| Compound C | HT29 (colorectal cancer) | <20 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways.

Antimicrobial Activity

Preliminary data also suggest antimicrobial properties against various pathogens. The compound's structure allows it to penetrate microbial membranes effectively, inhibiting growth at low concentrations .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited significant inhibition of COX enzymes. The most potent derivative achieved an IC50 of 0.01 μM against COX-2, showcasing a selectivity index superior to traditional NSAIDs .

Case Study 2: Anticancer Screening

In another investigation focused on the anticancer properties of pyrazole derivatives, the compound was tested against multiple cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with notable efficacy in both A431 and Jurkat cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the Pyrazole Ring: Methyl groups at positions 1 and 5 enhance lipophilicity and receptor binding.

- Piperazine Modifications: Alterations in the piperazine ring can affect pharmacokinetics and bioavailability.

- Pyridine Substituents: The position and nature of substituents on the pyridine ring significantly influence the compound's interaction with biological targets.

Eigenschaften

IUPAC Name |

4-(1,5-dimethylpyrazole-3-carbonyl)-1-pyridin-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-11-9-12(17-18(11)2)15(22)19-7-8-20(14(21)10-19)13-5-3-4-6-16-13/h3-6,9H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVHTIRUQMSOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.